2-[(4-phenylpiperazin-1-yl)methyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one
Description
This compound features a pyridazin-3(2H)-one core substituted at the 2-position with a (4-phenylpiperazin-1-yl)methyl group and at the 6-position with a thiophen-2-yl moiety. The phenylpiperazine group is a common pharmacophore in CNS-targeting agents, while the thiophene ring may enhance metabolic stability and electronic interactions due to its aromaticity and sulfur atom .
Properties
Molecular Formula |
C19H20N4OS |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
2-[(4-phenylpiperazin-1-yl)methyl]-6-thiophen-2-ylpyridazin-3-one |
InChI |
InChI=1S/C19H20N4OS/c24-19-9-8-17(18-7-4-14-25-18)20-23(19)15-21-10-12-22(13-11-21)16-5-2-1-3-6-16/h1-9,14H,10-13,15H2 |
InChI Key |
LFKSJAZVXILMQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CN2C(=O)C=CC(=N2)C3=CC=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-phenylpiperazin-1-
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural variations among pyridazinone derivatives include:
- Substituents on the pyridazinone core: Position 2 and 6 substitutions influence biological activity.
- Piperazine modifications: Substitutions on the piperazine ring (e.g., fluorophenyl, methyl, morpholino) alter receptor affinity and solubility.
- Linker groups : Methyl, propyl, or acetohydrazide linkers affect conformational flexibility.
Table 1: Comparative Analysis of Pyridazinone Derivatives
Physicochemical and Pharmacokinetic Considerations
- Solubility: Morpholino-substituted derivatives (e.g., ) exhibit higher aqueous solubility than phenylpiperazine analogs due to morpholine’s polarity.
- Metabolic Stability : Thiophene rings are less prone to oxidative metabolism than benzene, possibly improving the target compound’s half-life .
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